N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide
Description
N-(4-((4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core fused with a 1H-imidazole ring, linked via a methylene bridge to a 2-methylbenzamide-substituted phenyl group. This structural complexity is characteristic of bioactive compounds targeting enzymes or receptors, as seen in analogs with benzimidazole, triazole, and thiadiazole moieties .
Properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-18-6-4-5-7-22(18)27(34)30-21-11-8-19(9-12-21)15-33-16-23(29-17-33)28-31-26(32-37-28)20-10-13-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQWHIWMRWGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide is a complex organic compound that incorporates multiple pharmacophores, including an oxadiazole and an imidazole moiety. This compound is of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structure and Properties
The compound features a 1,2,4-oxadiazole ring, known for its diverse biological activities, particularly in anticancer applications. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC) .
- Apoptosis Induction : Compounds containing the oxadiazole moiety can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, studies indicate that modifications to the oxadiazole structure enhance its ability to trigger apoptotic pathways in malignant cells .
Antimicrobial Activity
The oxadiazole scaffold has also demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| 1,2,4-Oxadiazole Ring | Anticancer and antimicrobial properties |
| Dimethoxyphenyl Substituent | Enhanced lipophilicity and target affinity |
| Imidazole Moiety | Potential for enzyme inhibition |
Case Studies
Several studies have explored the biological activity of compounds with similar structures:
- In Vitro Studies : A study evaluated a series of 1,3,4-oxadiazole derivatives against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that modifications in the phenolic groups significantly increased cytotoxicity (IC50 values ranging from 10 to 50 µM) .
- Mechanistic Studies : Research has demonstrated that specific oxadiazole derivatives inhibit HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines:
- Mechanism of Action : Oxadiazole derivatives can induce apoptosis in cancer cells through DNA damage and cell cycle arrest mechanisms. For example, studies have demonstrated that certain oxadiazole compounds can effectively inhibit the proliferation of glioblastoma cells by inducing apoptosis .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Activity Spectrum : Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the imidazole ring enhances this activity by increasing membrane permeability .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide has been noted in various studies:
- Inhibition of Enzymes : Compounds with oxadiazole structures have been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which play critical roles in inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 and A549). The study highlighted the structure–activity relationship (SAR) indicating that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity .
Case Study 2: Antibacterial Activity
In a comprehensive evaluation of antibacterial agents derived from oxadiazoles, it was found that several synthesized compounds showed superior activity against resistant strains of Staphylococcus aureus. The study suggested that the introduction of electron-donating groups at specific positions on the aromatic rings improved antibacterial efficacy .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s design aligns with trends in medicinal chemistry, where fused heterocycles are employed to optimize binding affinity and metabolic stability. Key comparisons include:
Physicochemical and Spectral Properties
- Spectral Consistency : The benzamide carbonyl (IR ~1660 cm⁻¹) and aromatic proton signals (NMR δ 7.2–8.3 ppm) match trends in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
